Cas no 1487423-18-6 (1-2-(2-nitrophenyl)ethylcyclopropan-1-amine)

1-2-(2-nitrophenyl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(2-nitrophenyl)ethylcyclopropan-1-amine
- 1487423-18-6
- CS-0306943
- 1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine
- EN300-1855735
- 1-(2-Nitrophenethyl)cyclopropan-1-amine
- AKOS015366560
-
- インチ: 1S/C11H14N2O2/c12-11(7-8-11)6-5-9-3-1-2-4-10(9)13(14)15/h1-4H,5-8,12H2
- InChIKey: NNUPFKLSNLEITL-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC=CC=1CCC1(CC1)N)=O
計算された属性
- せいみつぶんしりょう: 206.105527694g/mol
- どういたいしつりょう: 206.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-2-(2-nitrophenyl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855735-2.5g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1855735-5g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1855735-1g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1855735-10g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1855735-0.25g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1855735-0.5g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1855735-0.05g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1855735-5.0g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1855735-10.0g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1855735-1.0g |
1-[2-(2-nitrophenyl)ethyl]cyclopropan-1-amine |
1487423-18-6 | 1g |
$1172.0 | 2023-06-02 |
1-2-(2-nitrophenyl)ethylcyclopropan-1-amine 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
1-2-(2-nitrophenyl)ethylcyclopropan-1-amineに関する追加情報
Introduction to 1-(2-(2-Nitrophenyl)Ethyl)cyclopropanamine (CAS No. 1487423-18-6)
1-(2-(2-Nitrophenyl)Ethyl)cyclopropanamine (CAS No. 1487423-18-6) is a chemical compound with a unique structure that combines a cyclopropane ring with an ethyl group substituted by a nitrophenyl moiety. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmacology and materials science. The cyclopropane ring is a three-membered carbon ring, which introduces significant ring strain, making it highly reactive and versatile in chemical reactions. The nitrophenyl group, on the other hand, adds electronic properties that can influence the compound's reactivity and stability.
Recent studies have explored the synthesis of 1-(2-(2-Nitrophenyl)Ethyl)cyclopropanamine using advanced methodologies, such as palladium-catalyzed coupling reactions and organocatalytic processes. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-end applications. The cyclopropane ring in this compound has been shown to exhibit interesting electronic properties, which make it a valuable component in the design of novel materials with tailored functionalities.
The nitrophenyl group in 1-(2-(2-Nitrophenyl)Ethyl)cyclopropanamine plays a crucial role in determining its chemical behavior. Nitro groups are known for their strong electron-withdrawing effects, which can significantly influence the reactivity of the molecule. This property has been leveraged in various applications, such as in the development of new pharmaceutical agents and advanced polymers. Recent research has focused on understanding the interaction between the nitrophenyl group and other functional groups within the molecule, providing insights into its potential for use in drug delivery systems and biocompatible materials.
In terms of applications, 1-(2-(2-Nitrophenyl)Ethyl)cyclopropanamine has shown promise in the field of medicinal chemistry. Its unique structure allows for interactions with biological systems that could lead to novel therapeutic agents. For instance, studies have explored its potential as a modulator of ion channels and receptors, which are critical targets for treating various diseases, including neurological disorders and cardiovascular conditions. The cyclopropane ring in this compound has been found to enhance its bioavailability and stability, making it a strong candidate for further drug development.
Moreover, the compound's ability to form stable complexes with metal ions has opened up new avenues for its use in catalysis and materials science. Researchers have investigated its coordination properties with transition metals, revealing its potential as a ligand in homogeneous catalysis. This could lead to more efficient and environmentally friendly processes for synthesizing complex molecules. Additionally, the nitrophenyl group has been utilized to create self-assembling structures, which could find applications in nanotechnology and advanced materials.
The synthesis of 1-(2-(2-Nitrophenyl)Ethyl)cyclopropanamine involves multiple steps that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples, which are essential for studying stereochemical effects in biological systems. The use of green chemistry principles in these processes has also contributed to reducing environmental impact while maintaining high efficiency.
In conclusion, 1-(2-(2-Nitrophenyl)Ethyl)cyclopropanamine (CAS No. 1487423-18-6) is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structure, combining a reactive cyclopropane ring with an electron-withdrawing nitrophenyl group, makes it an attractive target for researchers seeking innovative solutions in pharmacology, catalysis, and materials science. As ongoing studies continue to uncover new properties and functionalities of this compound, its role as a key building block in modern chemistry is likely to grow even further.
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